molecular formula C8H9IN4 B2761160 (2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide CAS No. 332394-62-4

(2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide

Cat. No.: B2761160
CAS No.: 332394-62-4
M. Wt: 288.092
InChI Key: HRCAINIXIYUXCY-XGICHPGQSA-N
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Description

“(2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide” is a chemical compound with the molecular formula C8H9IN4. It has a molecular weight of 288.0883 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which it is reacted . Without specific information on its reactivity, it’s difficult to provide a detailed analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined experimentally or predicted using computational methods. Unfortunately, specific physical and chemical properties for “this compound” are not available in the sources I found .

Scientific Research Applications

Fluorescent Chemosensors for Metal Ions

Hydrazine derivatives, such as Bis(2-hydroxybenzylidene)-[1,1'-biphenyl]-2,2'-dicarbohydrazide, have been synthesized to act as turn-on fluorescent chemosensors. These sensors exhibit selective sensing properties towards metal ions like Al3+ and Zn2+ through UV-visible spectroscopy, fluorometric techniques, and visible color changes. This application is crucial for environmental monitoring and biochemical studies where metal ion detection is necessary (Hoque et al., 2022).

Corrosion Inhibition

Aromatic hydrazide derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic environments. Studies using 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide (TMBHC) have demonstrated high inhibition efficiency, acting as a mixed type of inhibitor and following Langmuir’s adsorption isotherm. This is pivotal for protecting infrastructures and machinery in industries against corrosion (Kumari et al., 2017).

Synthesis of Aromatic Compounds

Hydrazinecarboximidamide derivatives are used in the synthesis of aromatic compounds, such as 1-Aryl-1H-indazoles, through intramolecular amination. These processes are facilitated by reagents like potassium tert-butoxide, highlighting the derivatives' role in creating complex organic structures, which are valuable in pharmaceuticals and materials science (Esmaeili-Marandi et al., 2014).

Anti-corrosion Coatings

Bisbenzylidene cyclopentanone and cyclohexanone-functionalized polybenzoxazine nanocomposites, related to hydrazine derivatives, have been investigated for their effectiveness as anti-corrosion coatings on mild steel. These materials offer superior corrosion resistance, highlighting the potential of hydrazine derivatives in developing new materials for protective coatings (Mohamed et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Proper safety measures should always be taken when handling chemical compounds to minimize risks .

Properties

IUPAC Name

2-[(Z)-(2-iodophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCAINIXIYUXCY-XGICHPGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\N=C(N)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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